molecular formula C11H13F3O B14847039 3-Tert-butyl-2-(trifluoromethyl)phenol

3-Tert-butyl-2-(trifluoromethyl)phenol

Cat. No.: B14847039
M. Wt: 218.21 g/mol
InChI Key: QGTIDNLTDAUAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the trifluoromethylation of a tert-butylphenol precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from room temperature to moderate heating and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Tert-butyl-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological activities and influence the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-methylphenol
  • 3-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol

Uniqueness

3-Tert-butyl-2-(trifluoromethyl)phenol is unique due to the combination of the tert-butyl and trifluoromethyl groups on the phenol ring.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-tert-butyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-10(2,3)7-5-4-6-8(15)9(7)11(12,13)14/h4-6,15H,1-3H3

InChI Key

QGTIDNLTDAUAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.